molecular formula C6H16Cl2N2O B2777928 1,4-Diazepan-6-ol CAS No. 28795-81-5

1,4-Diazepan-6-ol

Cat. No. B2777928
CAS RN: 28795-81-5
M. Wt: 203.11
InChI Key: LJWCIQZSKKUQGV-UHFFFAOYSA-N
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Description

1,4-Diazepan-6-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of diazepam, which is a well-known anxiolytic drug. 1,4-Diazepan-6-ol has shown promising results in scientific research, and its applications range from medicinal chemistry to material science.

Scientific Research Applications

Oxidation and Fluorination in Chemical Synthesis

1,4-Diazepan-6-ols can be easily oxidized to ketones, and subsequent fluorination affords gem-difluorohomopiperazines. This process is significant in the synthesis of various chemical compounds. Microwave-assisted detosylation is a key technique used in this context, providing a rapid method to access the corresponding amines in high yields (Wellner, Sandin, & Pääkkönen, 2003).

Biological and Medicinal Properties

1,4-Diazepine derivatives, closely related to 1,4-Diazepan-6-ol, show a range of therapeutic applications, including antimicrobial, anti-HIV, and anticancer activities. These derivatives have been studied for their crystal structures and potential as drug molecules (Velusamy et al., 2015).

Application in Drug Design and Therapy

The 1,3-Diazepine moiety, analogous to 1,4-Diazepan-6-ol, is present in several biologically active compounds. It is used to design compounds displaying a wide range of biological activities and is a key component in certain FDA-approved drugs (Malki, Martínez, & Masurier, 2021).

Synthesis of Diazepine Derivatives

Research has focused on developing new methods for synthesizing fused heterocyclic systems based on 1,4-diazepines, highlighting their broad spectrum of biological activity. This includes exploring bioisosterism and other synthetic approaches (Pokhodylo, Shiika, & Obushak, 2014).

Microwave-Assisted Synthesis

Microwave-assisted synthesis provides an efficient access to 1,4-diazepane derivatives. This technology is instrumental in rapidly producing various diazepane derivatives in good yields (Wlodarczyk et al., 2007).

T-Type Calcium Channel Blockers

1,4-Diazepane derivatives have been synthesized and evaluated as T-type calcium channel blockers, showing potential for treating related diseases. This application underlines the therapeutic significance of these compounds (Gu et al., 2010).

Synthesis of Rho–Kinase Inhibitor

The synthesis of (S)-tert-butyl 3-methyl-1,4-di­azepane-1-carboxylate, a key intermediate of Rho–kinase inhibitor K-115, demonstrates the compound's importance in producing medically significant inhibitors (Gomi et al., 2012).

Study of Tautomerism

The study of tautomerism in 1,4-diazepines fused with pyrimidine rings through spectroscopy, X-ray analysis, and quantum chemical calculations reveals significant chemical properties of these compounds (Chebanov et al., 2003).

Synthesis and Biological Evaluation

1,4-Diazepines have been synthesized and biologically evaluated, highlighting their wide range of biological activities. This includes antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties, suggesting potential pharmaceutical applications (Rashid et al., 2019).

properties

IUPAC Name

1,4-diazepan-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c8-5-3-6-1-2-7-4-5/h5-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLSQITZGUTOMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(CN1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28795-81-5
Record name 1,4-diazepan-6-ol
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